Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
“Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activities against FGFR1, 2, and 3 . Another study reported the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrole ring fused to a pyridine . The InChI code for this compound is 1S/C9H8N2O3/c1-14-9(13)6-7-5(11-8(6)12)3-2-4-10-7/h2-4,11-12H,1H3 .
Scientific Research Applications
Antibacterial Activity
A study conducted by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which included compounds structurally related to Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. One of these compounds demonstrated in vitro antibacterial activity, suggesting potential applications in developing antibacterial agents (Toja et al., 1986).
Synthesis of Novel Compounds
Kaigorodova et al. (2004) reported the synthesis of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the versatility of this compound in synthesizing novel chemical entities. The study highlights the influence of substituents on the reaction and yield of the product, relevant for chemical synthesis research (Kaigorodova et al., 2004).
Potential Anti-inflammatory Applications
Moloney (2001) synthesized Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule structurally related to this compound, based on its reported anti-inflammatory activity. This research suggests the potential application of related compounds in developing anti-inflammatory drugs (Moloney, 2001).
Developing Novel Synthetic Methods
Vilches-Herrera et al. (2013) developed an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, highlighting the chemical utility of this compound in creating new compounds with potential applications in various fields, including pharmaceuticals (Vilches-Herrera et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h4-5H,2-3H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUVPMSTABGHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NCC2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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